Cas no 1692015-74-9 (4-(3-bromopyridin-2-yl)-1,3-thiazol-2-amine)

4-(3-Bromopyridin-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a bromopyridine moiety linked to a 2-aminothiazole group. This structure offers versatile reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromine substituent enables further functionalization via cross-coupling reactions, while the aminothiazole core contributes to potential biological activity. Its well-defined molecular architecture supports precise modifications for drug discovery, particularly in developing kinase inhibitors or antimicrobial agents. The compound’s stability and compatibility with common synthetic methodologies enhance its utility in organic and medicinal chemistry research. Suitable for controlled derivatization, it serves as a key building block for targeted molecular design.
4-(3-bromopyridin-2-yl)-1,3-thiazol-2-amine structure
1692015-74-9 structure
Product Name:4-(3-bromopyridin-2-yl)-1,3-thiazol-2-amine
CAS No:1692015-74-9
MF:C8H6BrN3S
MW:256.12233877182
CID:6414662
PubChem ID:107526465
Update Time:2025-06-13

4-(3-bromopyridin-2-yl)-1,3-thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-(3-bromopyridin-2-yl)-1,3-thiazol-2-amine
    • EN300-1912790
    • 1692015-74-9
    • Inchi: 1S/C8H6BrN3S/c9-5-2-1-3-11-7(5)6-4-13-8(10)12-6/h1-4H,(H2,10,12)
    • InChI Key: DVUAQLMURUICKJ-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CN=C1C1=CSC(N)=N1

Computed Properties

  • Exact Mass: 254.94658g/mol
  • Monoisotopic Mass: 254.94658g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 80Ų

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Additional information on 4-(3-bromopyridin-2-yl)-1,3-thiazol-2-amine

Professional Introduction to 4-(3-bromopyridin-2-yl)-1,3-thiazol-2-amine (CAS No. 1692015-74-9)

4-(3-bromopyridin-2-yl)-1,3-thiazol-2-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and chemical properties. This compound, identified by the CAS number 1692015-74-9, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The molecular structure of this compound incorporates a brominated pyridine ring and a thiazole moiety, which are both critical for its biological activity and interaction with biological targets.

The thiazole core is a heterocyclic compound that is widely recognized for its presence in numerous biologically active molecules. Its sulfur and nitrogen atoms contribute to the compound's ability to form hydrogen bonds and interact with various enzymes and receptors. In particular, the 1,3-thiazol-2-amine part of the molecule provides a nitrogen-rich environment that can facilitate binding to specific biological targets, making it a valuable scaffold for drug design.

The presence of a 3-bromopyridin-2-yl substituent in the molecule adds another layer of complexity and functionality. The bromine atom is a halogen that can participate in various chemical reactions, including cross-coupling reactions, which are commonly used in organic synthesis. This feature makes 4-(3-bromopyridin-2-yl)-1,3-thiazol-2-amine a versatile building block for the synthesis of more complex molecules.

In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurological disorders. The structural features of 4-(3-bromopyridin-2-yl)-1,3-thiazol-2-amine make it a promising candidate for such applications. For instance, studies have shown that thiazole derivatives can exhibit anti-inflammatory and anti-cancer properties by interacting with specific enzymes and signaling pathways.

One of the most exciting areas of research involving 4-(3-bromopyridin-2-yl)-1,3-thiazol-2-amine is its potential use in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling and are often overactive in cancer cells. By designing molecules that can inhibit kinase activity, researchers aim to develop new therapeutic strategies. The bromopyridine moiety in this compound can be particularly useful for targeting specific kinases due to its ability to form stable interactions with the enzyme's active site.

The synthesis of 4-(3-bromopyridin-2-yl)-1,3-thiazol-2-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions, cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, and cyclization reactions. The choice of reagents and catalysts is critical in achieving the desired product with minimal side reactions.

In terms of pharmacological activity, preliminary studies have suggested that 4-(3-bromopyridin-2-yl)-1,3-thiazol-2-amine may have inhibitory effects on certain enzymes and receptors. For example, it has been shown to interact with Janus kinases (JAKs), which are involved in inflammatory responses. By inhibiting JAK activity, this compound could potentially reduce inflammation and be beneficial in treating autoimmune diseases.

The< strong >thiazole ring is known for its ability to enhance the bioavailability of drugs due to its stability and solubility properties. Additionally, the< strong >bromopyridine substituent 4-(3-bromopyridin...

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